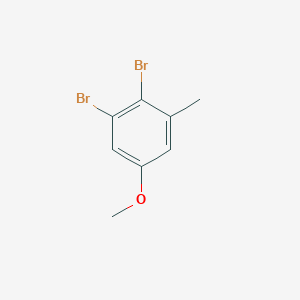
1,2-Dibromo-5-methoxy-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-5-methoxy-3-methylbenzene is an organic compound with the molecular formula C8H8Br2O It is a derivative of benzene, featuring two bromine atoms, a methoxy group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-5-methoxy-3-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and methoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo-5-methoxy-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of compounds with different functional groups replacing bromine atoms.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
1,2-Dibromo-5-methoxy-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dibromo-5-methoxy-3-methylbenzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The bromine atoms act as electrophiles, facilitating substitution reactions on the benzene ring.
Oxidation and Reduction: The methoxy and bromine groups undergo oxidation and reduction reactions, respectively, altering the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
1,2-Dibromo-5-methoxy-3-methylbenzene can be compared with other similar compounds such as:
1,3-Dibromo-5-methoxy-2-methylbenzene: Similar structure but different positions of bromine and methoxy groups.
1,2-Dibromo-4-methoxybenzene: Lacks the methyl group, affecting its reactivity and applications.
1,2-Dibromo-3-methylbenzene: Lacks the methoxy group, leading to different chemical properties and uses.
Uniqueness: this compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H8Br2O |
|---|---|
Molecular Weight |
279.96 g/mol |
IUPAC Name |
1,2-dibromo-5-methoxy-3-methylbenzene |
InChI |
InChI=1S/C8H8Br2O/c1-5-3-6(11-2)4-7(9)8(5)10/h3-4H,1-2H3 |
InChI Key |
LCUBGJLRINNCSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















